PF-06745013 is synthesized and characterized by MedKoo Biosciences, which provides detailed information about its chemical properties and potential uses. The compound's chemical formula is , with a molecular weight of approximately 382.84 g/mol . It falls under the broader category of small molecule inhibitors targeting specific kinases involved in cellular signaling pathways.
The synthesis of PF-06745013 involves several organic chemistry techniques, including:
While specific synthetic pathways for PF-06745013 are proprietary, general approaches for similar compounds often involve coupling reactions, halogenations, and functional group modifications.
The molecular structure of PF-06745013 can be described as follows:
Key structural data includes:
PF-06745013 participates in various chemical reactions primarily related to its interaction with biological targets. Key aspects include:
The detailed kinetics of these reactions can provide insights into the compound's potency and selectivity against different kinases.
PF-06745013 exerts its pharmacological effects through the inhibition of mitogen-activated protein kinase kinase kinase 4, which plays a crucial role in cellular signaling pathways involved in cell proliferation and survival.
Data from preclinical studies indicate significant reductions in tumor growth rates when treated with PF-06745013 compared to control groups.
PF-06745013 exhibits several notable physical and chemical properties:
These properties are essential for formulating the compound into drug delivery systems.
PF-06745013 is primarily researched for its application in cancer therapy due to its role as a mitogen-activated protein kinase kinase kinase 4 inhibitor. Potential applications include:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: